Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

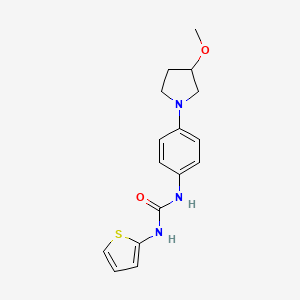

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate, also known as Boc-SEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. Boc-SEP has a sulfhydryl group attached to its pyrrolidine ring, which makes it a useful tool for studying protein-protein interactions and other biochemical processes.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate: is a valuable intermediate in the synthesis of various biologically active compounds. Its structure is amenable to further chemical modifications, allowing for the creation of a diverse array of molecules with potential therapeutic effects .

Development of Natural Product Analogs

The compound serves as a precursor in the synthesis of natural product analogs. These analogs can mimic the biological activity of natural substances, offering a synthetic alternative for drug development and research into the underlying mechanisms of biological activity .

Chemical Transformations

The tert-butyl group within the compound’s structure plays a crucial role in chemical transformations. It can influence the reactivity pattern of the molecule, making it a versatile reagent in organic synthesis .

Biosynthetic Pathways

In biosynthetic research, Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate can be used to study the biosynthesis of complex molecules. It can help in understanding the enzymatic steps involved in the natural production of similar structures .

Biodegradation Studies

The compound can also be employed in biodegradation studies to explore how such molecules are broken down in biological systems. This is crucial for assessing the environmental impact and developing eco-friendly degradation pathways .

Chiral Synthesis Applications

Due to its chiral nature, the compound is significant in the synthesis of enantiomerically pure molecules. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

properties

IUPAC Name |

tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-8(15)9-5-6-12(7-9)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTVQJRCBCSFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)OC(C)(C)C)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)

![(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2604741.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride](/img/structure/B2604745.png)

![N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2604748.png)

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)